5-Chloro-3-methyl-2-propoxyaniline
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Overview
Description
5-Chloro-3-methyl-2-propoxyaniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and propoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2-propoxyaniline typically involves the reaction of 5-chloro-2-nitroaniline with propyl alcohol under acidic conditions to form the corresponding nitro compound, which is then reduced to the aniline derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on the benzene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
5-Chloro-3-methyl-2-propoxyaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-propoxyaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another chlorinated compound with antimicrobial properties.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A related compound used in the synthesis of Schiff bases and metal complexes.
Uniqueness
5-Chloro-3-methyl-2-propoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and propoxy groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-chloro-3-methyl-2-propoxyaniline |
InChI |
InChI=1S/C10H14ClNO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
RMYYUFDYFOEGSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)Cl)N |
Origin of Product |
United States |
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